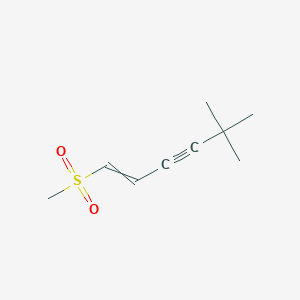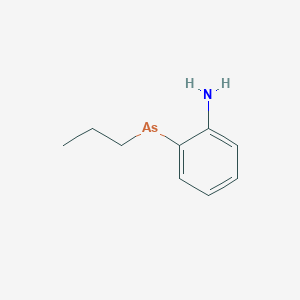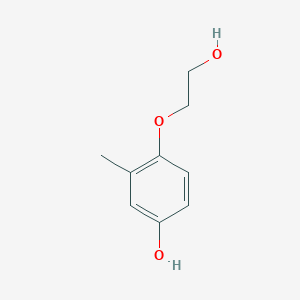![molecular formula C17H20O2 B14486183 1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene) CAS No. 65201-78-7](/img/structure/B14486183.png)
1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methylbenzyloxy)methane is an organic compound characterized by the presence of two 4-methylbenzyloxy groups attached to a central methane molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylbenzyloxy)methane typically involves the reaction of 4-methylbenzyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, where the hydroxyl groups of the alcohol react with the formaldehyde to form the desired bis(4-methylbenzyloxy)methane.
Industrial Production Methods
In an industrial setting, the production of bis(4-methylbenzyloxy)methane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methylbenzyloxy)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The aromatic rings in bis(4-methylbenzyloxy)methane can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Toluene or other simpler hydrocarbons.
Substitution: Nitro derivatives or halogenated compounds.
Applications De Recherche Scientifique
Bis(4-methylbenzyloxy)methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of bis(4-methylbenzyloxy)methane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-methylbenzyl)methane
- Bis(4-methylphenyl)methane
- Bis(4-methylbenzyloxy)ethane
Uniqueness
Bis(4-methylbenzyloxy)methane is unique due to the presence of two 4-methylbenzyloxy groups, which impart distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
65201-78-7 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-methyl-4-[(4-methylphenyl)methoxymethoxymethyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-14-3-7-16(8-4-14)11-18-13-19-12-17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 |
Clé InChI |
CLEYGTDICQNEND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COCOCC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



propanedioate](/img/structure/B14486103.png)


![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)



![[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B14486128.png)
![5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14486142.png)




